![molecular formula C17H24N2O3S B2524130 (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705061-00-2](/img/structure/B2524130.png)
(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Azabicyclo[3.2.1]octane Derivatives : Research includes the synthesis of various azabicyclo[3.2.1]octane derivatives, showcasing methods for creating complex structures with potential applications in medicinal chemistry and drug design. For example, the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid demonstrates a straightforward approach using readily available materials, highlighting the compound's utility as a proline analogue with a bicyclic structure (Casabona, Jiménez, & Cativiela, 2007).
Crystal Structure Analysis : Studies on the crystal structure of related compounds, such as the gold(III) tetrachloride salt of L-cocaine, provide insights into the molecular interactions and stability of these complex molecules. This knowledge is crucial for understanding the compound's behavior in various environments and could inform the design of new molecules with desired properties (Wood, Brettell, & Lalancette, 2007).
Pharmacological Potential
- Analgesic Activity : The exploration of 1-phenyl-6-azabicyclo[3.2.1]octanes for their analgetic and narcotic antagonist activities indicates the therapeutic potential of azabicyclo[3.2.1]octane derivatives. The study of structure-activity relationships in this context helps identify compounds with balanced antagonist-analgesic properties and minimal dependence capacity, offering a foundation for future drug development (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-21-14-6-11(7-15(10-14)22-2)18-17(20)19-12-4-5-13(19)9-16(8-12)23-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGBXVMPEQSESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2C3CCC2CC(C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.